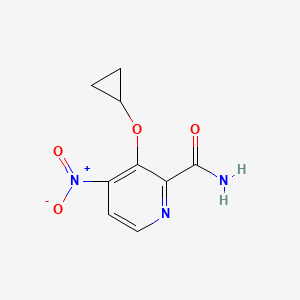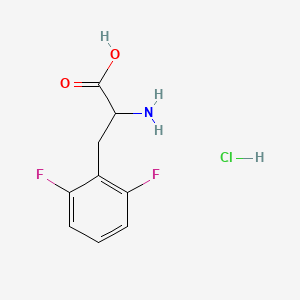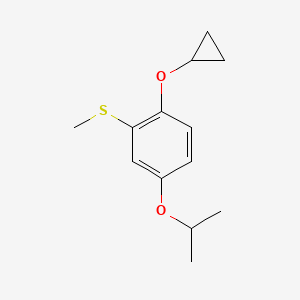
(2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C13H18OS. It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane typically involves the reaction of 2-cyclopropoxy-5-isopropoxyphenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the methylsulfane group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Isopropoxy-5-isopropylphenyl)(methyl)sulfane
- (5-Cyclohexyl-2-isopropoxyphenyl)(methyl)sulfane
Uniqueness
(2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane is unique due to the presence of both cyclopropoxy and isopropoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18O2S |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-methylsulfanyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O2S/c1-9(2)14-11-6-7-12(13(8-11)16-3)15-10-4-5-10/h6-10H,4-5H2,1-3H3 |
InChI Key |
BJJMPLNYACMLHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


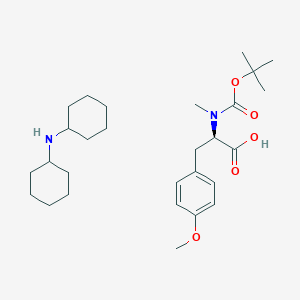
![N'-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B14809792.png)
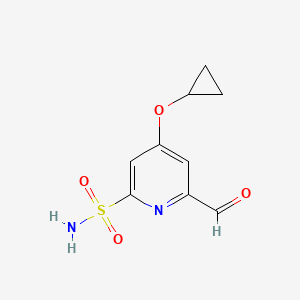
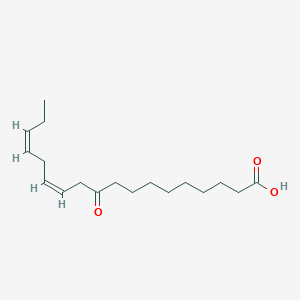

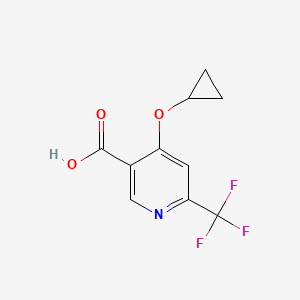
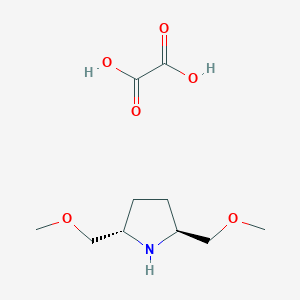
![(2E)-N-[4-(dimethylsulfamoyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14809864.png)
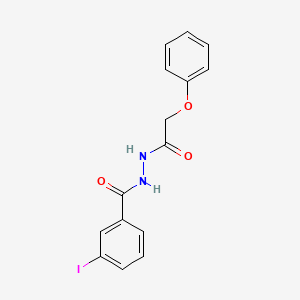

![N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14809877.png)
